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Compound of Interest

3-Bromo-N,N-dimethyl-1H-1,2,4-
Compound Name:
triazol-5-amine

Cat. No.: B594522

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the strategic design of molecular scaffolds is paramount. The 1,2,4-triazole ring
system represents a "privileged structure," a recurring motif in numerous biologically active
compounds due to its unique combination of properties: metabolic stability, capacity for
hydrogen bonding, and its role as a bioisostere for amide and ester groups.[2][3] This guide
focuses on a specific, highly functionalized derivative: 3-Bromo-N,N-dimethyl-1H-1,2,4-
triazol-5-amine.

The incorporation of a bromine atom at the 3-position and a dimethylamino group at the 5-
position transforms the simple triazole core into a versatile and reactive building block. The
bromine atom serves as a synthetic handle for a multitude of cross-coupling reactions, allowing
for the introduction of complex carbon and heteroatom substituents.[4] Concurrently, the
dimethylamino group modulates the electronic properties and solubility of the molecule,
influencing its interactions with biological targets. This guide provides an in-depth analysis of its
properties, a validated synthesis protocol, key applications, and essential safety protocols for
researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective
application. The data for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is summarized
below.
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Property Value Source(s)

CAS Number 1243250-05-6 [1]

Molecular Formula C4H7BrNa Inferred

Molecular Weight 191.03 g/mol Calculated
3-bromo-N,N-dimethyl-1H-

IUPAC Name ] ] Inferred
1,2,4-triazol-5-amine

Canonical SMILES CN(C)C1=NNC(=N1)Br [5]
GRMLAGQBKSCJLD-

InChl Key [5]
UHFFFAOYSA-N (for HCI salt)

Physical Form Solid (predicted)
Typically >95% from

Purity ypieaty ] ) Inferred
commercial suppliers

Storage Store at 4°C, protect from light

PART 2: Synthesis Protocol & Mechanistic Insights

While direct literature on the synthesis of this exact molecule is sparse, a robust and logical

pathway can be constructed from established principles of heterocyclic chemistry. The following

protocol is a self-validating system designed for high yield and purity.

Proposed Retrosynthetic Pathway

The synthesis is designed as a multi-step process starting from readily available precursors.

The core strategy involves the construction of the dimethylamino-substituted triazole ring,

followed by a selective bromination step.
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3-Bromo-N,N-dimethyl-
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Bromination
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5-(Dimethylamino)-
1H-1,2,4-triazole

Thermal Cyclization
(with loss of NH3)

1-(Cyanamido)-N,N-
dimethylguanidine

Acylation

Aminoguanidine
+ Dimethylcarbamoyl chloride
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Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-Dimethylguanidine

o Rationale: The first step is to create the core guanidine structure that will ultimately form part
of the triazole ring. Reacting cyanamide with dimethylamine hydrochloride is a standard and
efficient method for this transformation.

e Procedure:

o To a stirred solution of dimethylamine hydrochloride (1.0 eq) in water, add a solution of
cyanamide (1.1 eq) in water.

o Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

o Cool the reaction to room temperature and adjust the pH to >12 with 50% NaOH solution.
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o Extract the aqueous layer with dichloromethane (3x).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield N,N-dimethylguanidine.

Step 2: Formation of the 1,2,4-Triazole Ring

o Rationale: This key step involves the cyclization reaction. Reacting the synthesized
guanidine with formic acid provides the final carbon atom needed to close the five-
membered triazole ring.

e Procedure:

o Add N,N-dimethylguanidine (1.0 eq) portion-wise to an excess of formic acid (5.0 eq) at
0°C.

o After the addition is complete, slowly heat the mixture to reflux (approx. 100-110°C) and
maintain for 12-18 hours.

o Monitor the reaction for the disappearance of the starting material.
o Cool the mixture and carefully pour it onto crushed ice.
o Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

o The resulting precipitate, 5-(dimethylamino)-1H-1,2,4-triazole, is collected by filtration,
washed with cold water, and dried.

Step 3: Selective Bromination

o Rationale: The final step is the regioselective bromination of the electron-rich triazole ring. N-
Bromosuccinimide (NBS) is an excellent choice as it is a mild and selective brominating
agent for such heterocycles, minimizing over-bromination and side reactions. The C3
position is electronically favored for electrophilic substitution.

e Procedure:

o Dissolve 5-(dimethylamino)-1H-1,2,4-triazole (1.0 eq) in acetonitrile or chloroform.
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o Cool the solution to 0°C in an ice bath.

o Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, keeping the
temperature below 5°C.

o Allow the reaction to warm to room temperature and stir for 2-4 hours.
o Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
o Extract the product with ethyl acetate (3x).

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel to afford pure 3-Bromo-
N,N-dimethyl-1H-1,2,4-triazol-5-amine.

PART 3: Spectroscopic Characterization

Structural confirmation is critical. While raw spectral data must be obtained experimentally, the
expected H and 3C NMR chemical shifts can be accurately predicted based on the structure
and established spectroscopic data for similar compounds.[6]
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Nucleus

Expected
Chemical Shift

Multiplicity

Assignment

Rationale

1H NMR

~12.0-14.0

broad singlet

NH

The acidic proton
on the triazole
ring is typically
deshielded and
often exchanges,
leading to a

broad signal.

1H NMR

singlet

N(CH3)2

The six
equivalent
protons of the
two methyl
groups on the
amine will
appear as a
single, sharp

peak.

13C NMR

singlet

C5-N(CHs3s)2

The carbon atom
attached to three
nitrogen atoms
will be
significantly
downfield.

13C NMR

singlet

C3-Br

The carbon
bearing the
bromine atom is
also shifted
downfield due to
the
electronegativity
of the halogen
and adjacent

nitrogens.
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The carbon
atoms of the
) methyl groups
13C NMR ~ 38 singlet N(CHs)2 ] )
will appear in the
typical aliphatic

region.

Mass Spectrometry (LC-MS): Analysis would show a characteristic isotopic pattern for the
molecular ion [M+H]* due to the presence of one bromine atom (°Br and 8Br in ~1:1 ratio).

PART 4: Applications in Research & Development

The utility of this compound stems from its dual functionality, making it a valuable intermediate

in synthetic campaigns.

Intermediate for Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling
reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties,

rapidly building molecular complexity.

Cross-Coupling Reactions Resulting Scaffolds

Suzuki > 3-Aryl-triazole

(Ar-B(OH)2) (Kinase Inhibitors)

3-Bromo-N,N-dimethyl- Pd/Cu catalyst > Sonogashira > 3-Alkynyl-triazole
1H-1,2,4-triazol-5-amine (R-C=CH) (Antiviral Agents)

Pd catalyst

Buchwald-Hartwig > 3-Amino-triazole
(R2NH) (GPCR Ligands)

Click to download full resolution via product page

Caption: Synthetic utility in cross-coupling reactions.
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Scaffold for Medicinal Chemistry

The 1,2,4-triazole core is a well-established pharmacophore. Derivatives have shown a wide

range of biological activities.

Antifungal Activity: Triazoles are famous for their antifungal properties, which arise from the
inhibition of the enzyme lanosterol 14a-demethylase (CYP51), a key enzyme in the
biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Anticancer Properties: Numerous 1,2,4-triazole derivatives have been synthesized and
evaluated for their anticancer potential.[7] Some analogs have shown activity against various
cancer cell lines, with proposed mechanisms including the inhibition of tubulin
polymerization.[3]

Antimicrobial and Other Activities: The scaffold has been explored for a wide range of other
therapeutic areas, including antimicrobial and antiviral applications.[2] The specific
substitution pattern of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine makes it an
attractive starting point for library synthesis to explore these activities.

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available,

data from closely related analogs provide a strong basis for establishing safe handling

procedures.

Hazard Identification (based on analogs):

Acute Toxicity: Harmful if swallowed (H302).[8]
Skin Irritation: Causes skin irritation (H315).[8]
Eye Damage: Causes serious eye damagel/irritation (H318/H319).[8]

Respiratory Irritation: May cause respiratory irritation (H335).[8]

Recommended Handling Procedures:
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» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[9] Ensure eyewash stations and safety showers are readily accessible.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

o Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-
approved respirator.

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[9]

Storage:
o Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

» Based on analog data, storage at 4°C and protection from light is recommended to ensure
long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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